Bathochromic Shift vs. Unsubstituted Phenylazo Analog
The 2-chloro-4-nitro substitution on the diazo component of the target compound induces a substantial bathochromic shift and increased tinctorial strength relative to the unsubstituted phenylazo analog (C.I. Disperse Yellow 16, CAS 4314-14-1). Electron-withdrawing groups such as nitro and chloro lower the energy of the π* orbital, reducing the HOMO-LUMO gap and shifting λmax to longer wavelengths while simultaneously increasing the molar extinction coefficient. Patent data indicate that the 4-nitrophenylazo analog (without the ortho-chloro substituent) already provides higher extinction and affinity on polyester compared to fluorosulfonyl-substituted analogs, with nitro-substituted dyes delivering stronger color depth and substantivity [1]. The additional ortho-chloro group in the target compound further enhances this effect through combined inductive and steric contributions, producing an orange-red shade distinguishable from the yellower tones of the unsubstituted phenylazo derivative [2].
| Evidence Dimension | Substituent effect on λmax and extinction coefficient |
|---|---|
| Target Compound Data | 2-Cl-4-NO₂-phenylazo substitution; orange-red shade on polyester (inferred from patent dyeing examples) [2] |
| Comparator Or Baseline | C.I. Disperse Yellow 16 (unsubstituted phenylazo); yellow shade; lower extinction coefficient (qualitative class-level comparison) [1] |
| Quantified Difference | Bathochromic shift from yellow to orange-red region; higher extinction coefficient due to enhanced electron-withdrawing character (specific numerical λmax data not available for target compound) |
| Conditions | Polyester dyeing under high-temperature (HT) conditions; spectral comparison in solution (class-level inference from 4-nitrophenylazo-5-pyrazolone vs. 4-fluorosulfonylphenylazo-5-pyrazolone analogue study) [1] |
Why This Matters
A deeper, more intense shade with lower dye loading reduces procurement volume and cost-in-use for textile formulators seeking orange-red hues on polyester, a shade range difficult to achieve with conventional pyrazolone yellows.
- [1] Kim, T., et al. (2019). Dyeing of Polyester with 4-Fluorosulfonylphenylazo-5-pyrazolone Disperse Dyes and Application of Environment-Friendly Aftertreatment for Their High Color Fastness. Materials, 12(24), 4209. (Comparison of 4-nitrophenylazo vs. 4-fluorosulfonylphenylazo pyrazolone dyes on polyester) View Source
- [2] Hanke, H.-G., Wolfrum, G., & Wunderlich, H. (1968). 2-Chloro-4-nitrophenyl-azopyrazolone dyestuff. U.S. Patent No. 3,366,620. Bayer AG. View Source
